molecular formula C12H16O2 B15178433 Octahydro-4,7-methano-1H-indenedicarbaldehyde CAS No. 25896-97-3

Octahydro-4,7-methano-1H-indenedicarbaldehyde

Cat. No.: B15178433
CAS No.: 25896-97-3
M. Wt: 192.25 g/mol
InChI Key: WSRVTLYNXTWYRE-UHFFFAOYSA-N
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Description

Octahydro-4,7-methano-1H-indenedicarbaldehyde is an organic compound with the molecular formula C12H16O2 . It is known for its unique structure, which includes a bicyclic framework with two aldehyde functional groups. This compound is used in various chemical applications due to its reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-4,7-methano-1H-indenedicarbaldehyde typically involves the hydrogenation of a precursor compound, such as 4,7-methano-1H-indene . The reaction conditions often include the use of a hydrogenation catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Octahydro-4,7-methano-1H-indenedicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octahydro-4,7-methano-1H-indenedicarbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of octahydro-4,7-methano-1H-indenedicarbaldehyde involves its reactivity with various chemical species. The aldehyde groups can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The compound’s bicyclic structure also contributes to its unique reactivity and interactions with molecular targets .

Properties

CAS No.

25896-97-3

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

tricyclo[5.2.1.02,6]decane-3,3-dicarbaldehyde

InChI

InChI=1S/C12H16O2/c13-6-12(7-14)4-3-10-8-1-2-9(5-8)11(10)12/h6-11H,1-5H2

InChI Key

WSRVTLYNXTWYRE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C(CC3)(C=O)C=O

Origin of Product

United States

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